3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-[(4-CHLOROPHENYL)SULFANYL]-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE can be compared with other thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.
N-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: Demonstrates significant inhibition against certain bacterial strains.
Properties
Molecular Formula |
C19H18ClN3O2S2 |
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Molecular Weight |
420.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-25-15-6-2-13(3-7-15)12-18-22-23-19(27-18)21-17(24)10-11-26-16-8-4-14(20)5-9-16/h2-9H,10-12H2,1H3,(H,21,23,24) |
InChI Key |
NMMJFVQAZXSAKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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